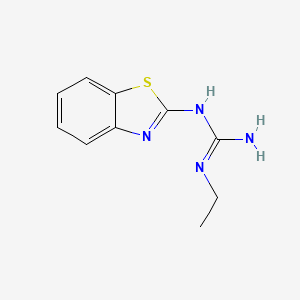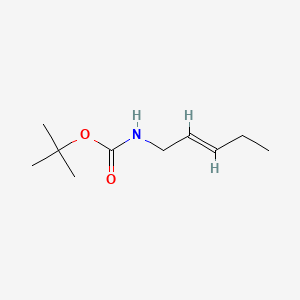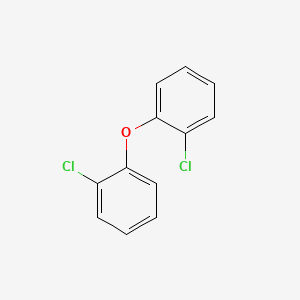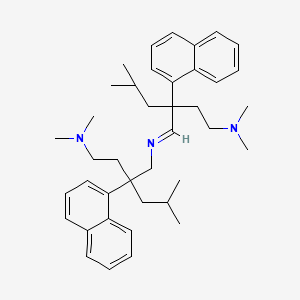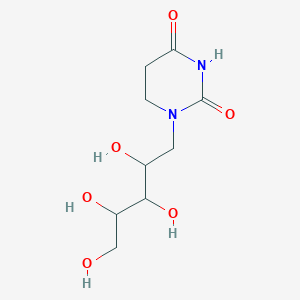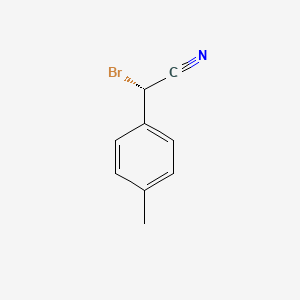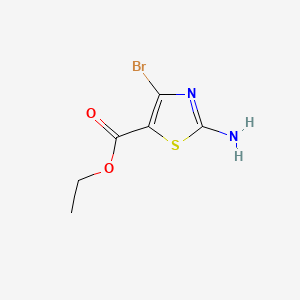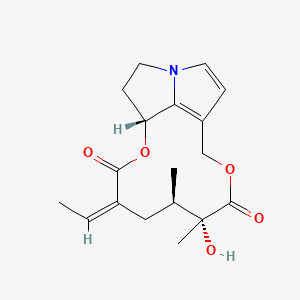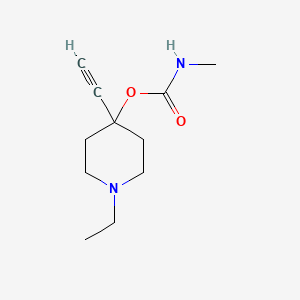
1-(2-Prop-2-ynylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Prop-2-ynylphenyl)ethanone is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-ynyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(2-Prop-2-ynylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-prop-2-ynylphenylmagnesium bromide with acetyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction parameters and ensure high yields and purity.
Chemical Reactions Analysis
1-(2-Prop-2-ynylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Prop-2-ynylphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving phenyl and alkyne groups.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Prop-2-ynylphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
1-(2-Prop-2-ynylphenyl)ethanone can be compared with similar compounds such as:
1-(2-Ethynylphenyl)ethanone: Similar in structure but with an ethynyl group instead of a prop-2-ynyl group, leading to different reactivity and applications.
1-Phenyl-2-propyn-1-one: Lacks the ethanone moiety, resulting in distinct chemical properties and uses.
1-(2-Prop-2-ynylphenyl)propan-2-one: Contains an additional carbon in the ethanone chain, affecting its physical and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a balance of reactivity and stability, making it valuable for diverse applications.
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(2-prop-2-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,4-5,7-8H,6H2,2H3 |
InChI Key |
GNRIBASHZCBBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
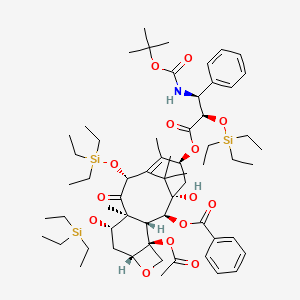
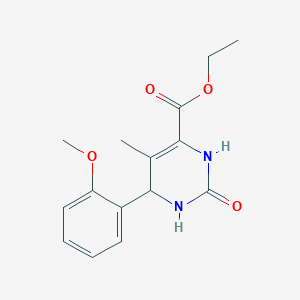
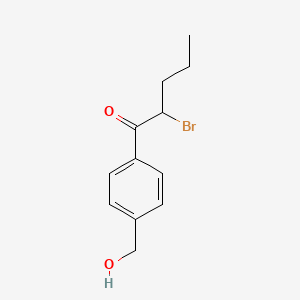
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
